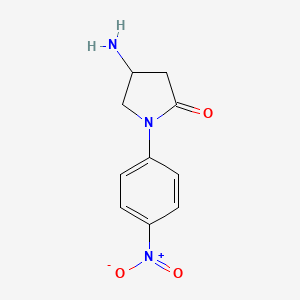![molecular formula C10H10O2 B14238632 Spiro[4.5]deca-2,7-diene-1,6-dione CAS No. 405141-41-5](/img/structure/B14238632.png)
Spiro[4.5]deca-2,7-diene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]deca-2,7-diene-1,6-dione: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiro[4.5]deca-2,7-diene-1,6-dione can be synthesized starting from diethyl malonate. The synthesis involves a two-step reduction process using sodium borohydride (NaBH4) and cerium chloride (CeCl3), which yields cis/trans-diols. These diols can be further transformed into diacetates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reduction processes. Optimization of reaction conditions and purification steps are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[4.5]deca-2,7-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: Palladium-catalyzed allylic substitutions are common, where the relative stereochemistry is retained.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cerium chloride (CeCl3) are frequently used.
Substitution: Palladium (Pd) catalysts are employed for allylic substitutions.
Major Products:
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The primary products are cis/trans-diols.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[4.5]deca-2,7-diene-1,6-dione is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Spiro[4.5]deca-2,7-diene-1,6-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo ring-expanding rearrangements, which are thermodynamically and kinetically favored. These rearrangements involve a 1,2-shift of either carbon or oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
Spiro[5.5]undeca-2,8-diene-1,7-dione: Similar in structure but with an additional carbon ring.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with tert-butyl groups.
Uniqueness: Spiro[4.5]deca-2,7-diene-1,6-dione is unique due to its specific ring structure and the ability to undergo various chemical reactions while maintaining its stability. Its applications in different fields further highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
405141-41-5 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
spiro[4.5]deca-2,8-diene-4,10-dione |
InChI |
InChI=1S/C10H10O2/c11-8-4-1-2-6-10(8)7-3-5-9(10)12/h1,3-5H,2,6-7H2 |
InChI-Schlüssel |
RRFNMQVTUFNUBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=CC2=O)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


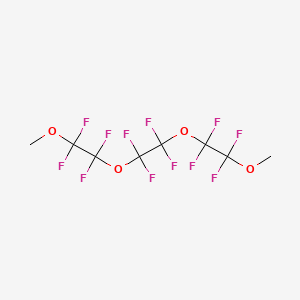
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
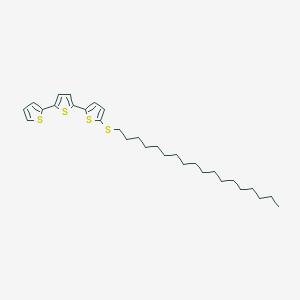
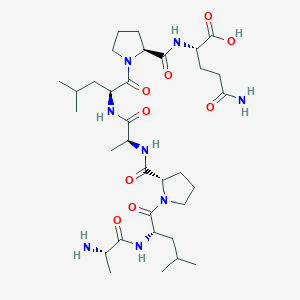
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
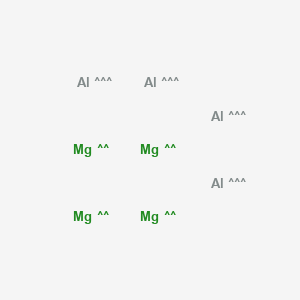
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
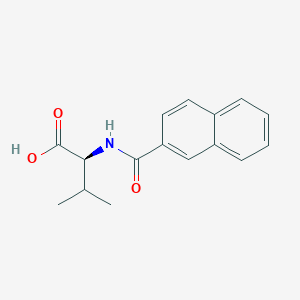
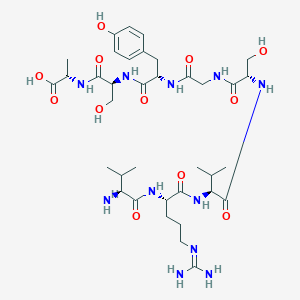
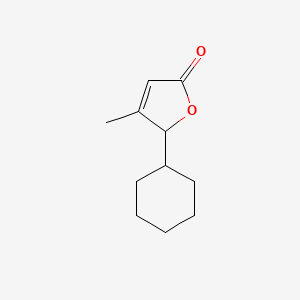
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)
